Isocalamendiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNGXHRYFGQWSL-BYNSBNAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@H]2[C@]1(CC(=C)CC2)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Phytochemical Investigations
Botanical Sources and Distribution Profiles
Isocalamendiol has been isolated and identified from a range of plants, with its occurrence being particularly significant in certain species valued in traditional medicine and for their essential oils.
Acorus calamus L., commonly known as Sweet Flag, is a well-documented source of this compound, particularly from its rhizomes. researchgate.netenvirobiotechjournals.comtandfonline.comnih.govsocfindoconservation.co.id The chemical composition of A. calamus essential oil is highly variable and is categorized into different chemotypes based on the dominant chemical constituents, which is often linked to the plant's ploidy level (diploid, triploid, or tetraploid). envirobiotechjournals.commdpi.comresearchgate.netscispace.comnih.gov
Triploid varieties of A. calamus, especially those found in Europe, often belong to an acorenone-rich chemotype, where this compound is a significant secondary constituent. researchgate.netmdpi.com A study of A. calamus from Lithuania identified the rhizome oil as being dominated by acorenone (20.86%), with this compound as the next most abundant compound at 12.75%. researchgate.netenvirobiotechjournals.comtandfonline.com Similarly, triploid samples from Estonia were characterized by high levels of acorenone (22.4–27.5%) and contained prethis compound (8.1%), a plausible precursor to this compound. researchgate.netphcogrev.com In contrast, tetraploid chemotypes are typically characterized by a high concentration of β-asarone. envirobiotechjournals.commdpi.comresearchgate.net
Other analyses have reported different concentrations; for instance, a headspace gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis of Turkish A. calamus rhizomes detected this compound at 20.5%. dergipark.org.tr An investigation of rhizome essential oil from Hubei Province in China found this compound content to be 5.41%. nih.gov
This compound has been successfully isolated from Syringa pinnatifolia, a shrub with a limited distribution in China that is utilized in traditional Mongolian medicine. chemfaces.comresearchgate.netnih.gov Known as "shanchenxiang," its stems and roots are used in remedies for conditions such as palpitations and angina pectoris. nih.gov Phytochemical investigations into the pharmacologically active components of S. pinnatifolia have led to the identification of various compounds, including lignans (B1203133) and sesquiterpenes such as this compound. chemfaces.comnih.gov
The essential oil of Schinus molle L., the Peruvian pepper tree, is another notable source of this compound and its related derivative, dehydroxy-isocalamendiol. uniroma1.itafjbs.commdpi.comafjbs.com A study of S. molle from South West Algeria revealed the presence of dehydroxy-isocalamendiol in the essential oils of both leaves (11.66%) and seeds (4.82%). afjbs.com
Fractionation of S. molle leaf extracts has demonstrated the potential for high concentrations of the compound. One such study isolated a fraction that contained 84.8% this compound, while another fraction contained 12.2%. mdpi.comsemanticscholar.org Another investigation into leaf extract fractions identified dehydroxy-isocalamendiol as the main component in one fraction (73.85%) and a significant component in another (18.45%). uniroma1.it Furthermore, studies on Bolivian S. molle oil have identified the related compound prethis compound in concentrations ranging from 5.6% to 11.0%. researchgate.netresearchgate.net
Metabolomic analysis of Notopterygium incisum Ting ex H. T. Chang, a medicinal plant used in traditional Chinese medicine for rheumatism and pain, has identified this compound as a key metabolite for differentiating between wild and cultivated varieties. mdpi.comresearchgate.netnih.govnih.govbjmu.edu.cn Research indicates that the concentration of this compound is notably higher in wild N. incisum plants compared to their cultivated counterparts. mdpi.comresearchgate.net This finding highlights the compound's role as a potential chemical marker for the authentication and quality assessment of this medicinal herb.
Beyond the aforementioned species, this compound has been isolated from several other plants. These include other species within the Acorus genus, such as Acorus gramineus and Acorus tatarinowii. naturalproducts.net The compound has also been reported in citrus species, namely Citrus reticulata (mandarin orange) and Citrus unshiu (satsuma mandarin). naturalproducts.net Further documented plant sources include Melia dubia and Piper nigrum (black pepper). mdpi.comnaturalproducts.net
Notopterygium incisum Metabolomic Differentiation
Quantitative Phytochemical Analysis of this compound Content
Quantitative analyses have been performed on various plant materials to determine the precise content of this compound and its related precursors. The results vary significantly depending on the plant species, geographical origin, chemotype, and the specific part of the plant analyzed.
Influence of Environmental Factors on Natural Abundance
The production and accumulation of secondary metabolites in plants are significantly influenced by a range of external conditions. mdpi.commdpi.com These environmental factors can be broadly categorized as abiotic (non-living), such as light, temperature, water availability, and soil composition, and biotic (living), which include competition from other plants, predation, and disease. eolss.netsavemyexams.comsavemyexams.com Plants modulate the synthesis of these compounds as an adaptive response to environmental stressors, which can lead to considerable variations in the chemical profile of the same plant species found in different habitats or seasons. mdpi.comchemrxiv.orgmdpi.com
Research into the phytochemical composition of Notopterygium incisum, a medicinal plant, has revealed that the natural abundance of this compound is subject to the plant's growing conditions. mdpi.com Specifically, studies have shown that the growth environment and cultivation practices can affect the chemical makeup of the plant's secondary metabolites. mdpi.com
A comparative analysis between wild and cultivated Notopterygium incisum demonstrated a notable difference in the concentration of this compound. The research found that the content of this compound was higher in the wild variants of the plant compared to their cultivated counterparts. mdpi.com This suggests that the unique environmental stresses and conditions present in the wild, which are different from the more controlled settings of cultivation, promote a higher production of this specific compound. mdpi.com
The same study also observed variations in other compounds, highlighting the complex metabolic response of the plant to its environment. While wild Notopterygium incisum showed higher levels of this compound, the cultivated versions had greater concentrations of other substances, such as cis-thujopsene, guaiac (B1164896) alcohol, and β-chamigrene. mdpi.com
The table below summarizes the comparative findings from the investigation into wild versus cultivated Notopterygium incisum.
| Compound | Relative Content in Wild vs. Cultivated Notopterygium incisum |
| This compound | Higher in Wild |
| cis-Thujopsene | Higher in Cultivated |
| Guaiac alcohol | Higher in Cultivated |
| β-Chamigrene | Higher in Cultivated |
| Caryophyllene | Higher in Cultivated |
| E-7-Tetradecenol | Higher in Cultivated |
| α-Phellandrene | Higher in Wild |
| Copaene | Higher in Wild |
This table is based on research findings comparing the chemical constituents of wild and cultivated Notopterygium incisum. mdpi.com
These findings underscore the principle that environmental and geographical factors play a crucial role in determining the phytochemical profile of a plant. mdpi.comresearchgate.netresearchgate.net The variation in this compound levels between wild and cultivated plants is a clear example of how external conditions can directly influence the natural abundance of a specific secondary metabolite. mdpi.com
Biosynthetic Pathways and Metabolic Engineering Research
Elucidation of Isocalamendiol Biosynthetic Routes
The biosynthesis of this compound, a sesquiterpenoid found in various plants, involves a series of enzymatic reactions that convert simple precursors into its complex cyclic structure. foodb.canaturalproducts.net The journey begins with the universal precursors of all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govpnas.org These five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. pnas.orgtandfonline.com
The formation of sesquiterpenes, which are 15-carbon compounds, traditionally relies on the MVA pathway. scielo.brplos.org In this pathway, three molecules of acetyl-CoA are condensed to form the six-carbon intermediate, mevalonic acid, which is then converted to IPP. scielo.br IPP can be isomerized to DMAPP. The condensation of two IPP molecules with one DMAPP molecule results in the formation of farnesyl diphosphate (FPP), the direct precursor to all sesquiterpenes. nih.govplos.org
The cyclization of the linear FPP molecule is a critical step that determines the basic carbon skeleton of the resulting sesquiterpene. This reaction is catalyzed by a diverse class of enzymes known as sesquiterpene synthases (TPSs). While the specific synthase responsible for the direct conversion of FPP to this compound has not been definitively identified, the biosynthesis is understood to proceed through key intermediates. One plausible precursor is prethis compound. biocat.commedchemexpress.comphcogrev.com The thermal isomerization of shyobunone (B136065), an elemene-type sesquiterpene, to prethis compound, a germacrone-type compound, has been noted, suggesting a potential biosynthetic relationship. researchgate.net Further enzymatic modifications, such as hydroxylations catalyzed by cytochrome P450 monooxygenases, are likely required to produce the final this compound structure.
Identification and Characterization of Biosynthetic Precursors (e.g., Prethis compound)
Prethis compound has been identified as a plausible direct precursor to this compound. biocat.commedchemexpress.comphcogrev.com It is a germacrone-type sesquiterpene that has been isolated from plants such as Acorus calamus and Chukrasia tabularis. medchemexpress.commdpi.com The structural relationship between prethis compound and this compound suggests a likely biosynthetic conversion, potentially involving an intramolecular cyclization or rearrangement.
The thermal isomerization of shyobunone to prethis compound provides a significant clue to the biosynthetic origins of this precursor. researchgate.net This suggests that the biosynthetic pathway may involve the formation of an elemene-type intermediate that is then converted to the germacrone (B1671451) skeleton of prethis compound. This conversion highlights the intricate and often interconnected nature of sesquiterpene biosynthesis, where a single precursor can be channeled into various structural types through the action of specific enzymes and sometimes, as suggested by the thermal isomerization, non-enzymatic reactions.
Table 1: Key Biosynthetic Precursors and Intermediates
| Compound | Role | Source / Pathway |
|---|---|---|
| Acetyl-CoA | Starting material | MVA Pathway |
| Isopentenyl Diphosphate (IPP) | C5 Building block | MVA and MEP Pathways |
| Dimethylallyl Diphosphate (DMAPP) | C5 Building block | MVA and MEP Pathways |
| Farnesyl Diphosphate (FPP) | C15 Precursor to sesquiterpenes | MVA Pathway |
| Shyobunone | Potential intermediate | Elemene-type sesquiterpene |
Genetic and Enzymatic Regulation of Sesquiterpene Biosynthesis
The biosynthesis of sesquiterpenes, including this compound, is a tightly regulated process at both the genetic and enzymatic levels. This regulation ensures that the production of these specialized metabolites occurs at the appropriate time and in the correct tissues, often in response to developmental or environmental cues. plos.orgsippe.ac.cn The expression of genes encoding the enzymes of the biosynthetic pathways is a key control point. sippe.ac.cn
The MVA pathway, located in the cytoplasm, is the primary source of precursors for sesquiterpene biosynthesis. scielo.brnih.gov The expression of genes encoding the enzymes of this pathway is, therefore, critical for the production of this compound. Key enzymes in the MVA pathway include:
Acetyl-CoA C-acetyltransferase (AACT) : Catalyzes the first committed step, the condensation of two acetyl-CoA molecules. scielo.br
3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) : Catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. scielo.br
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) : A key rate-limiting enzyme that reduces HMG-CoA to mevalonate. pnas.orgplos.org
Mevalonate kinase (MVK) , Phosphomevalonate kinase (PMK) , and Diphosphomevalonate decarboxylase (MVD) : These enzymes catalyze the sequential phosphorylation and decarboxylation of mevalonate to produce IPP. frontiersin.org
Farnesyl diphosphate synthase (FPPS) : Catalyzes the condensation of IPP and DMAPP to form the sesquiterpene precursor, FPP. scielo.br
Studies on various plants have shown that the expression of these MVA pathway genes can be upregulated in response to stimuli such as methyl jasmonate (MeJA), an elicitor that induces the production of secondary metabolites. nih.gov For instance, in Pogostemon cablin, the expression of AACT, HMGR, and MVD genes was significantly upregulated by MeJA treatment, leading to increased production of the sesquiterpene patchoulol. nih.gov This suggests that similar regulatory mechanisms could control the biosynthesis of this compound.
The key enzymes of the MEP pathway include:
1-deoxy-D-xylulose-5-phosphate synthase (DXS) : Catalyzes the initial condensation reaction. pnas.org
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) : The first committed step of the MEP pathway. pnas.org
In some cases, the MEP pathway has been shown to contribute to the formation of sesquiterpenes. For example, in snapdragon flowers, the MEP pathway was found to be the major source of precursors for both monoterpene and sesquiterpene biosynthesis. pnas.org This highlights the metabolic plasticity of plants and suggests that the contribution of each pathway to sesquiterpene production can vary depending on the plant species, tissue, and developmental stage. In Aquilaria sinensis, the DXP pathway was found to be dominant in agarwood formation, which involves the production of sesquiterpenes, while the MVA pathway showed decreased expression. maxapress.com
Investigation of Mevalonate (MVA) Pathway Gene Expression
Approaches to Metabolic Engineering for Enhanced Production
The low natural abundance of many valuable plant-derived compounds, including potentially this compound, has driven the development of metabolic engineering strategies to enhance their production. scielo.br These approaches aim to manipulate the biosynthetic pathways in plants or to reconstruct them in microbial hosts like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.gov
Common metabolic engineering strategies include:
Blocking competing pathways : By down-regulating or knocking out genes in pathways that compete for the same precursors, more of the metabolic flux can be directed towards the target compound. For example, reducing the expression of squalene (B77637) synthase, which diverts FPP to sterol biosynthesis, can increase the availability of FPP for sesquiterpene production. nih.gov
Transcription factor engineering : Transcription factors are proteins that regulate the expression of multiple genes in a pathway. Engineering transcription factors can provide a powerful tool for coordinating the upregulation of an entire biosynthetic pathway. scielo.br
Heterologous expression in microorganisms : Introducing the genes for the entire biosynthetic pathway of a plant compound into a microbial host can enable large-scale, controlled production through fermentation. nih.gov This approach has been successfully used for the production of various terpenoids.
Co-culture engineering : This strategy utilizes multiple microbial strains to reconstruct a biosynthetic pathway, reducing the metabolic burden on a single strain and potentially increasing final product titers. encyclopedia.pub
These metabolic engineering approaches hold significant promise for increasing the supply of this compound for research and potential applications, overcoming the limitations of relying solely on extraction from natural plant sources.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Prethis compound |
| Acetyl-CoA |
| Isopentenyl Diphosphate (IPP) |
| Dimethylallyl Diphosphate (DMAPP) |
| Farnesyl Diphosphate (FPP) |
| Shyobunone |
| Mevalonic Acid |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| Acetoacetyl-CoA |
| Mevalonate |
| 1-deoxy-D-xylulose-5-phosphate (DXP) |
| Patchoulol |
Chemical Synthesis and Synthetic Methodology Development
Stereoselective and Total Synthesis Strategies for Isocalamendiol
The stereocontrolled total synthesis of (+)-Isocalamendiol has been successfully achieved, demonstrating a key application of stereoselective reactions in natural product synthesis. researchgate.netresearchgate.netupenn.edukoha-ptfs.co.ukacs.orgacs.org A pivotal strategy involves the photocycloaddition of a chiral starting material with a cyclobutene (B1205218) derivative. researchgate.net
A notable synthesis begins with (-)-piperitone. researchgate.netresearchgate.net The photocycloaddition between (-)-piperitone and methyl cyclobutenecarboxylate yields a photoadduct which serves as a crucial intermediate. researchgate.netresearchgate.net This intermediate undergoes reduction with sodium cyanoborohydride, leading to the formation of a lactone. Subsequent thermolysis of this lactone results in the cis-1(10)-decalin system characteristic of this compound. researchgate.net This synthetic route highlights the power of using chiral precursors to direct the stereochemical outcome of the final product.
Table 1: Key Steps in the Stereocontrolled Synthesis of (+)-Isocalamendiol researchgate.netresearchgate.net
| Step | Reactants | Key Transformation | Intermediate/Product |
|---|---|---|---|
| 1 | (-)-Piperitone, Methyl cyclobutenecarboxylate | Photocycloaddition | Photoadduct (3b) |
| 2 | Photoadduct (3b), Sodium cyanoborohydride | Reduction | Lactone (4) |
| 3 | Lactone (4) | Thermolysis | cis-1(10)-decalin derivative |
Photocycloaddition Reactions in Sesquiterpenoid Synthesis
Photocycloaddition reactions, particularly [2+2] cycloadditions, are a powerful and frequently employed method for the construction of the core skeletons of sesquiterpenoids. researchgate.netcolab.ws This approach is especially effective for creating the bicyclo[4.4.0]decane (decalin) framework common to eudesmanoid sesquiterpenes, including this compound. colab.ws
The reaction typically involves the photochemical addition of a cyclobutene derivative to a 2-cyclohexenone. researchgate.netcolab.ws This method provides a direct pathway to angularly substituted decalin systems. researchgate.net For instance, the reaction of 1,2-bis(trimethylsiloxy)cyclobutene with 2-cyclohexenones is a well-established and versatile entry point for synthesizing these bicyclic structures. researchgate.net The resulting cis-syn-cis and cis-anti-cis regioisomers of tricyclo[6.2.0.0²,⁷]decan-3-ones can be subsequently transformed into the desired sesquiterpenoid targets. researchgate.net The utility of this photochemical strategy has been demonstrated in the synthesis of various natural products. acs.orgcolab.ws
Development of Synthetic Routes for this compound Analogues and Derivatives
The synthetic methodologies developed for this compound have been extended to the synthesis of its analogues and other structurally related eudesmanoid sesquiterpenes. colab.ws These efforts not only confirm the structures of newly isolated natural products but also provide access to compounds for further study.
The [2+2] photocycloaddition strategy is central to these synthetic routes. For example, the total synthesis of (+)-balanitol and (+)-selin-4-(15)-ene-1β,11-diol, two naturally occurring eudesmanoid bicyclic sesquiterpene alcohols, was achieved stereoselectively using this method. colab.ws The synthesis involved the photocycloaddition of a cyclobutene with a specifically structured 2-cyclohexenone, corroborating the structure and stereochemistry of the natural products. colab.ws
Table 2: Examples of this compound Analogue Synthesis via Photocycloaddition colab.ws
| Target Analogue | Key Reactants | Core Strategy |
|---|---|---|
| (+)-Balanitol | Cyclobutene derivative, 2-Cyclohexenone derivative | [2+2] Photocycloaddition |
| (+)-Selin-4-(15)-ene-1β,11-diol | Cyclobutene derivative, 2-Cyclohexenone derivative | [2+2] Photocycloaddition |
Chemical Transformations and Reaction Mechanisms of this compound
This compound is closely related to another natural product, Prethis compound, which is considered its plausible precursor. rsc.orgcapes.gov.brmdpi.com The transformation of Prethis compound into this compound is a key chemical reaction that can occur under acidic conditions. rsc.org
When Prethis compound is treated with 80% aqueous acetic acid, it readily converts to this compound in significant yield (47%). rsc.org This cyclization is proposed to proceed through a concerted mechanism. This hypothesis is supported by the stereochemical outcome of the reaction, which aligns with the configuration of this compound. rsc.org In contrast, treatment of Prethis compound with aluminum chloride (AlCl₃) in dry ether leads to a different product, a dienol, suggesting a stepwise reaction mechanism under these conditions. rsc.org
Further studies on related germacrone-type sesquiterpenes have explored their acid-catalyzed cyclization reactions, providing insight into the mechanisms that form the cadinane (B1243036) and eudesmane (B1671778) skeletons. rsc.org For example, the reduction products of related germacrones undergo cyclization to yield various dienes, with the specific product depending on the acid catalyst used (e.g., aqueous acetic acid vs. AlCl₃), indicating the influence of reaction conditions on the mechanistic pathway (concerted vs. stepwise). rsc.org
Advanced Spectroscopic and Chromatographic Characterization Techniques
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies for Complex Matrices
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds like isocalamendiol in intricate samples such as essential oils and plant extracts. dergipark.org.trthermofisher.comscioninstruments.comtechnologynetworks.com This method combines the exceptional separation capabilities of gas chromatography with the high selectivity and sensitivity of tandem mass spectrometry. thermofisher.comeag.com
In a typical GC-MS/MS analysis, the sample is first vaporized and separated into its individual components within the GC column based on properties like boiling point and polarity. thermofisher.com As each compound, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The tandem mass spectrometry setup involves two mass analyzers separated by a collision cell. eag.com This configuration allows for selected reaction monitoring (SRM), where a specific precursor ion of the target analyte is selected in the first analyzer, fragmented in the collision cell, and a specific product ion is then monitored in the second analyzer. thermofisher.com This process significantly enhances selectivity and is ideal for quantifying low-level analytes in complex matrices. thermofisher.comeag.com
One study successfully identified this compound as a major component (20.5%) in the essential oil from the rhizomes of Acorus calamus L. using a headspace (HS) GC-MS/MS method. dergipark.org.trresearchgate.net This approach is particularly valuable for its efficiency in extraction yield and sample work-up time. dergipark.org.trresearchgate.net The use of headspace sampling allows for the analysis of volatile compounds directly from the sample matrix without extensive extraction procedures. dergipark.org.trresearchgate.net
The selection of appropriate GC columns and instrumental parameters is crucial for achieving optimal separation and detection of this compound. For instance, an HP-5 MS quartz capillary column (30 m × 0.25 mm × 0.25 μm) has been effectively used for the separation of volatile oil components, including this compound. nih.gov The data obtained from GC-MS analysis, including retention times and mass spectra, are compared with established libraries and standards for definitive identification. technologynetworks.com
Table 1: GC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description | Source |
| Technique | Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS) | dergipark.org.trresearchgate.net |
| Instrumentation | Agilent 7890A system | dergipark.org.tr |
| Column | HP-5ms UI (15 m × 0.25 mm × 0.25 µm) | researchgate.net |
| Application | Identification of volatile components in Acorus calamus L. rhizomes | dergipark.org.trresearchgate.net |
| Identified Compound | This compound (20.5% of essential oil) | dergipark.org.trresearchgate.net |
Ultra-High Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS) in Metabolomic Profiling
For less volatile or thermally labile compounds, and as a complementary technique to GC-MS, ultra-high performance liquid chromatography coupled to high-resolution Orbitrap mass spectrometry (UHPLC-Orbitrap MS) offers a powerful platform for metabolomic profiling. news-medical.netfrontiersin.org This technique is particularly advantageous for analyzing complex mixtures found in herbal medicines and other biological samples. news-medical.netfrontiersin.org UHPLC provides rapid and efficient separation of compounds, while the Orbitrap mass analyzer delivers high-resolution and accurate mass data, enabling confident identification of metabolites. vliz.benih.gov
In the context of metabolomics, UHPLC-Orbitrap MS allows for both targeted and untargeted analysis. news-medical.netthermofisher.com In an untargeted approach, the instrument collects full-scan high-resolution mass spectra of all ions within a specified mass range, creating a comprehensive metabolic snapshot of the sample. thermofisher.com This data can then be retrospectively analyzed to identify a wide range of compounds, including previously unknown metabolites. vliz.be The high mass accuracy of the Orbitrap analyzer is crucial for determining the elemental composition of unknown compounds, a key step in their identification. thermofisher.com
One of the significant advantages of UHPLC-Orbitrap MS is its ability to analyze a broad spectrum of metabolites in a single run. thermofisher.com This comprehensive profiling is essential for understanding the complex biochemistry of natural products and their extracts. While specific studies focusing solely on the UHPLC-Orbitrap MS analysis of this compound are not prevalent, the technique's proven success in the analysis of complex plant-derived infusions demonstrates its high potential for characterizing this compound and its related metabolites in various matrices. news-medical.net The combination of retention time, accurate mass, and fragmentation patterns provides a high degree of confidence in compound identification. vliz.be
Table 2: Advantages of UHPLC-Orbitrap MS in Metabolomics
| Feature | Description | Source |
| High Resolution | Enables accurate mass measurements for confident compound identification. | vliz.be |
| High Sensitivity | Allows for the detection of low-abundance metabolites. | frontiersin.org |
| Untargeted Profiling | Provides a comprehensive overview of the metabolome. | news-medical.netthermofisher.com |
| Retrospective Analysis | Full-scan data allows for re-interrogation for newly discovered compounds. | vliz.be |
| Versatility | Applicable to a wide range of compounds with varying polarities. | frontiersin.org |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. rtilab.comwikipedia.org It works by passing infrared radiation through a sample and measuring the amount of radiation absorbed at different frequencies. rtilab.com The resulting spectrum is a unique molecular "fingerprint" that provides information about the chemical bonds and functional groups within the compound. rtilab.comresearchgate.net
For this compound, FTIR spectroscopy can confirm the presence of key functional groups. The characteristic absorption bands in the FTIR spectrum correspond to the vibrational frequencies of specific bonds. For instance, the presence of a hydroxyl (-OH) group in this compound would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Indeed, a study on the synthesis of this compound reported an infrared absorption at 3366 cm⁻¹, confirming the presence of the hydroxyl group. rsc.org Another study also noted a characteristic absorption for a hydroxyl group. oup.com
FTIR analysis is a valuable tool for the initial characterization of isolated compounds and for quality control purposes. rtilab.com It can quickly provide structural information that, when combined with data from other analytical techniques, contributes to the comprehensive elucidation of the molecule's structure. researchgate.net
Table 3: Characteristic FTIR Absorption Bands Relevant to this compound
| Functional Group | Typical Absorption Range (cm⁻¹) | Observed in this compound (cm⁻¹) | Source |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | 3366 | rsc.org |
| C-H Stretch (Alkane) | 2850-3000 | Not explicitly reported, but expected | |
| C=O Stretch (Ketone) | 1680-1725 | 1705 (for a related compound) | oup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. core.ac.ukresearchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of atoms. core.ac.uklibretexts.org The most commonly used NMR techniques are ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), often complemented by two-dimensional (2D) NMR experiments. core.ac.uk
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). libretexts.org ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule. auremn.org
For complex molecules like sesquiterpenoids, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. core.ac.uk
COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. core.ac.uk
HSQC spectra correlate protons directly to the carbon atoms to which they are attached. core.ac.uk
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure, especially around quaternary carbons. core.ac.uk
A study that isolated this compound reported its ¹H and ¹³C NMR data, which were fundamental in confirming its structure. core.ac.uk
Table 4: Reported ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | Source |
| 1 | 38.6 | 1.68 (m), 1.35 (m) | core.ac.uk |
| 2 | 18.9 | 1.85 (m), 1.75 (m) | core.ac.uk |
| 3 | 41.8 | 1.65 (m) | core.ac.uk |
| 4 | 134.2 | - | core.ac.uk |
| 5 | 125.7 | 5.38 (br s) | core.ac.uk |
| 6 | 27.4 | 2.10 (m), 1.98 (m) | core.ac.uk |
| 7 | 41.2 | 1.80 (m) | core.ac.uk |
| 8 | 24.1 | 1.55 (m), 1.25 (m) | core.ac.uk |
| 9 | 49.3 | 1.45 (m) | core.ac.uk |
| 10 | 72.9 | 3.55 (dd, J = 10.5, 4.5 Hz) | core.ac.uk |
| 11 | 73.1 | - | core.ac.uk |
| 12 | 27.1 | 1.22 (s) | core.ac.uk |
| 13 | 24.9 | 1.18 (s) | core.ac.uk |
| 14 | 16.2 | 0.92 (d, J = 7.0 Hz) | core.ac.uk |
| 15 | 23.5 | 1.68 (s) | core.ac.uk |
Data presented is based on reported findings and may vary slightly depending on the solvent and experimental conditions.
Chemical Derivatization Strategies for Enhanced Analytical Detection and Separation
Chemical derivatization is a strategy employed in analytical chemistry to modify an analyte to improve its analytical properties for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.orgtaylorandfrancis.com For GC analysis, derivatization is often necessary for compounds that have low volatility, poor thermal stability, or contain active functional groups like hydroxyls and amines. libretexts.org The process typically involves converting these functional groups into less polar and more volatile derivatives. youtube.com
Common derivatization methods include silylation, acylation, and alkylation. libretexts.orgyoutube.com
Silylation is a widely used technique that replaces active hydrogens in functional groups like -OH, -COOH, and -NH₂ with a trimethylsilyl (B98337) (TMS) group. youtube.com This increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. youtube.com For a compound like this compound, which contains hydroxyl groups, silylation would be a suitable derivatization strategy. One study on the phytochemical analysis of Acorus calamus utilized BSTFA-TMS derivatization for the GC-MS analysis of sesquiterpenoids.
Acylation involves introducing an acyl group into the molecule, which can also enhance volatility and improve chromatographic behavior. youtube.com
Alkylation is another method used to modify active functional groups. youtube.com
The primary goals of derivatization in the context of analyzing this compound are to:
Increase Volatility: By masking polar functional groups, the boiling point of the analyte is lowered, allowing it to be analyzed by GC. youtube.com
Improve Chromatographic Separation: Derivatization can lead to sharper peaks and better resolution from other components in a complex mixture. mdpi.com
Enhance Detection Sensitivity: Certain derivatizing agents can introduce moieties that are more easily detected by specific detectors. jfda-online.com
While derivatization is a powerful tool, it adds an extra step to the analytical workflow and care must be taken to ensure the reaction is complete and does not introduce interfering byproducts. taylorandfrancis.comjfda-online.com
Table 5: Common Derivatization Strategies for GC Analysis of Compounds with Hydroxyl Groups
| Derivatization Method | Reagent Example | Purpose | Source |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane) | Increases volatility and thermal stability by replacing active hydrogens with a TMS group. | youtube.com |
| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Increases volatility and can improve detector response. | youtube.comjfda-online.com |
| Alkylation | Alkyl halides, Diazomethane | Masks active hydrogens to increase volatility. | youtube.com |
Biological Activities and Pharmacological Mechanisms of Action
Anti-Inflammatory and Analgesic Research
Isocalamendiol has been identified as a constituent in plants and polyherbal formulations recognized for their anti-inflammatory and pain-relieving properties. ijpsr.com Research indicates that plant extracts containing this compound exhibit anti-inflammatory effects. For instance, this compound is a chemical component found in the incense smoke of agarwood, which has demonstrated anti-inflammatory activity by inhibiting the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1 alpha (IL-1α) in lipopolysaccharide-induced RAW264.7 cells. researchgate.net
Furthermore, a related compound, dehydroxy-isocalamendiol, is found in higher concentrations in wild Notopterygium incisum compared to its cultivated counterpart. mdpi.com The extracts from the wild variety, rich in this and other volatile compounds, are noted to possess more significant anti-inflammatory and antioxidant pharmacological activities. mdpi.com this compound is also a constituent of Roghan Ahmar Jadeed, a Unani polyherbal oil used topically for its analgesic and anti-inflammatory effects in managing musculoskeletal disorders. ijpsr.com
Antioxidant Potential and Free Radical Scavenging Pathways
The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. frontiersin.org Primary antioxidants function by scavenging free radicals directly, often through mechanisms like hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). frontiersin.orgmdpi.com
This compound has been noted for its potential biological activities, including free radical scavenging. mdpi-res.com The antioxidant effects of plant extracts containing this compound and its derivatives further support this potential. mdpi.com For example, wild Notopterygium incisum, which contains higher levels of dehydroxy-isocalamendiol, also possesses more volatile components that exhibit antioxidant effects. mdpi.com The antioxidant system in plants relies on compounds like ascorbate (B8700270) and glutathione (B108866) to neutralize reactive oxygen species (ROS), and natural compounds like flavonoids and terpenoids often contribute to this defense by scavenging free radicals. frontiersin.orgnih.gov The ability of these compounds to donate a hydrogen atom or an electron is crucial to their function in breaking harmful radical chain reactions. scielo.org.mx
Antimicrobial Properties (Antibacterial and Antifungal Investigations)
This compound has been identified as an active constituent with both anti-bacterial and anti-fungal properties. researchgate.net Investigations into plant extracts have substantiated these activities.
A study focusing on fractions from the leaves of Schinus molle L. highlighted a direct link between this compound and antibacterial efficacy. mdpi.com A specific fraction, composed of 84.8% this compound, demonstrated good antibacterial activity against Staphylococcus aureus, a common Gram-positive bacterium. mdpi.com The minimum inhibitory concentration (MIC) for this this compound-rich fraction was determined to be 8 µg/mL. mdpi.com While other fractions of S. molle showed activity against the fungus Candida albicans, the direct contribution of this compound to this specific antifungal action was less defined. mdpi.com The general antimicrobial potential of natural compounds is a significant area of research, as they offer a valuable resource for developing new agents to control microbial growth. researchgate.netnih.gov
Table 1: Antibacterial Activity of this compound-Rich Fraction
Source Organism Active Fraction Composition Target Bacterium Activity Metric (MIC) Reference Schinus molle L. (leaves) This compound (84.8%) Staphylococcus aureus 8 µg/mL mdpi.com
Anticancer Research and Modulatory Effects on Cell Pathways
The investigation of natural compounds for anticancer properties is a prominent field of study. Research has explored the potential of this compound and its derivatives in this area, focusing on cytotoxicity, effects on cell cycle and apoptosis, and the modulation of specific gene pathways.
In vitro studies are foundational in cancer research to determine a compound's ability to inhibit the growth of cancer cells (anti-proliferative) or to kill them directly (cytotoxic). Extracts from the fruits of Schinus molle L., which contain this compound, have been noted for their cytotoxic properties in in vitro studies. researchgate.net Further research confirmed the anti-proliferative effects of S. molle extracts rich in sesquiterpene hydrocarbons, including elemol, on neuroblastoma and leukemia cell lines. researchgate.net While these studies point to the potential of plant extracts containing this compound, further research is needed to quantify the specific IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) for the pure compound against various cancer cell lines.
Apoptosis, or programmed cell death, and the regulation of the cell cycle are critical processes that are often dysregulated in cancer. scienceopen.com Anticancer agents frequently work by inducing apoptosis or by causing cell cycle arrest, which prevents cancer cells from dividing. nih.govcsic.es For example, studies on various natural compounds have shown they can trigger apoptosis by increasing the expression of pro-apoptotic proteins (like Bax and caspases) and decreasing anti-apoptotic proteins (like Bcl-2). scienceopen.commdpi.com While the anticancer potential of this compound-containing extracts has been suggested, specific studies detailing the direct effects of purified this compound on apoptosis induction and cell cycle regulation in cancer cells remain a key area for future research.
The anticancer effects of compounds are often rooted in their ability to modulate the expression of specific genes that control cell survival, proliferation, and adaptation to the tumor environment. A network pharmacology and molecular docking study identified a derivative, dehydroxy-isocalamendiol, as having a potential therapeutic effect on gastric cancer through the modulation of multiple targets and pathways. researchgate.net
The study revealed that dehydroxy-isocalamendiol exhibited a high binding affinity for Nuclear Factor Kappa B Subunit 1 (NFKB1) and Hypoxia-Inducible Factor 1 Subunit Alpha (HIF1A). researchgate.net These transcription factors are crucial in cancer progression. NFKB1 is involved in inflammatory responses and cell survival, while HIF1A is a master regulator that allows tumor cells to adapt and survive in low-oxygen (hypoxic) conditions, a common feature of solid tumors. researchgate.netnih.gov The research indicated that dehydroxy-isocalamendiol may exert its effects by modulating key signaling pathways, including the HIF-1 pathway. researchgate.net There is currently no specific research linking this compound to the modulation of Oct4 or Nucleostemin.
Table 2: Potential Gene Targets of this compound Derivative in Gastric Cancer
Compound Potential Gene Target Associated Pathway Significance in Cancer Reference Dehydroxy-isocalamendiol NFKB1 NF-κB Signaling Regulates inflammation, cell survival, and proliferation. mdpi-res.com Dehydroxy-isocalamendiol HIF1A HIF-1 Signaling Mediates cellular adaptation to hypoxia, promoting angiogenesis and tumor survival. mdpi-res.com
Signaling Pathway Interrogation (e.g., MAPK, PI3K-Akt, Ras, HIF-1)
Recent in silico research has shed light on the potential of dehydroxy-isocalamendiol, a derivative of this compound, to modulate critical signaling pathways implicated in cancer progression. nih.gov Network pharmacology and molecular docking analyses have indicated that dehydroxy-isocalamendiol may exert therapeutic effects on gastric cancer by targeting multiple pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase/protein kinase B (PI3K-Akt), Ras, and Hypoxia-Inducible Factor-1 (HIF-1) signaling pathways. nih.govresearchgate.net
The HIF-1 signaling pathway, in particular, is a crucial regulator of cellular adaptation to low oxygen conditions, a common feature of the tumor microenvironment. mdpi.com HIF-1α, the oxygen-regulated subunit of the HIF-1 transcription factor, is often overexpressed in cancer cells and promotes tumor survival and growth. mdpi.comdovepress.com Its activity can be stimulated by various signaling cascades, including the PI3K/Akt and Ras/MAPK pathways. mdpi.com The predicted interaction of dehydroxy-isocalamendiol with these pathways suggests a potential mechanism for its anticancer activity by interfering with the molecular machinery that cancer cells use to survive and proliferate. nih.gov Specifically, enrichment analysis has shown that key targets of dehydroxy-isocalamendiol are involved in these pathways. nih.govresearchgate.net
Neuroprotective and Central Nervous System Modulation Research
This compound is a constituent of various plants, including Acorus tatarinowii rhizoma, which has a long history of use in traditional medicine for neurological conditions such as dementia, epilepsy, and insomnia. nih.govnih.gov The volatile oil of Acorus tatarinowii, which contains this compound, has demonstrated neuroprotective and cognition-enhancing properties. nih.gov The active components of this oil are capable of crossing the blood-brain barrier, which is a prerequisite for exerting effects on the central nervous system. nih.gov
The neuroprotective effects of the plant extracts containing this compound are attributed to several mechanisms, including anti-inflammatory and antioxidant activities. nih.govmdpi.commdpi.com For instance, studies on Acorus tatarinowii have shown that it can protect nerve cells and alleviate learning and memory impairment. nih.gov While direct studies on the neuroprotective effects of isolated this compound are not extensively detailed in the provided results, its presence in plants with known neurological benefits suggests it may contribute to these activities. mdpi.comjetir.org
Structure-Activity Relationships (SAR) in Biological Contexts
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry. wikipedia.org Structure-Activity Relationship (SAR) studies aim to identify the specific structural features of a compound that are responsible for its pharmacological effects. collaborativedrug.com
Computational Approaches to SAR and QSAR
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that builds mathematical models to correlate the chemical structure of compounds with their biological activity. wikipedia.org This approach has been applied to derivatives of this compound to predict their bioactivity. For instance, a QSAR analysis was performed on dehydroxy-isocalamendiol as part of a screening process for potential therapeutic agents. semanticscholar.orgresearchgate.net These in silico studies help in prioritizing compounds for further experimental testing and in designing new molecules with enhanced activity. rsc.org The use of descriptors for hydrophobicity, such as the calculated log P values, is a common practice in these QSAR analyses. jst.go.jp
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (like this compound) to a specific protein target. researchgate.netdovepress.com This method provides insights into the molecular basis of a compound's activity.
In the context of gastric cancer research, molecular docking studies revealed that dehydroxy-isocalamendiol exhibited a high binding affinity for Nuclear Factor Kappa B Subunit 1 (NFKB1) and Hypoxia-Inducible Factor 1 Alpha (HIF1A), with binding energies of -6.3 and -6 kJ/mol, respectively. nih.gov This strong interaction suggests that dehydroxy-isocalamendiol may directly target these proteins, which are key players in the signaling pathways mentioned earlier. nih.govresearchgate.net The ability of a compound to form stable interactions within the active site of a target protein is a crucial indicator of its potential therapeutic efficacy. rsc.org Docking studies are instrumental in validating the potential mechanisms of action identified through broader network pharmacology approaches. nih.gov
Ecological Roles and Environmental Interactions
Isocalamendiol as a Plant Defense Constituent
Plants have developed sophisticated chemical defense systems to protect themselves from a range of threats, including herbivores and pathogens. bac-lac.gc.caplantae.org this compound is one of the numerous secondary metabolites that function as a plant's chemical arsenal. journalijdr.com
Table 1: Presence of this compound and Related Bioactive Compounds in Select Plants
| Plant Species | Compound(s) | Associated Biological Activity |
| Acorus calamus | This compound, Acorone, β-asarone | Antifungal, Insecticidal researchgate.netenvirobiotechjournals.com |
| Chloranthus japonicus | This compound, Shizukaols C and F | Antifungal researchgate.netnih.gov |
Role in Plant Adaptation to Environmental Stress
Plants continually face and adapt to a variety of environmental stressors, such as extreme temperatures, water scarcity, and high salinity. journalijdr.comnih.gov The production of secondary metabolites, including terpenoids like this compound, is a key strategy for coping with these challenges. journalijdr.commdpi.comms-editions.cl These compounds can help mitigate the negative effects of stress and are crucial for a plant's survival and adaptation. journalijdr.commdpi.com
This compound is often found in plants that thrive in specific, sometimes challenging, habitats. For example, Acorus calamus is a semi-aquatic plant, indicating its adaptation to wetland environments. envirobiotechjournals.comthreatenedtaxa.org The chemical constituents of such plants, including this compound, are integral to their ability to flourish in these specialized ecological niches.
The synthesis of these compounds is often influenced by environmental factors. mdpi.com For instance, exposure to stressors like UV radiation has been shown to increase the production of certain terpenoids in plants as a protective measure. mdpi.com While direct research linking specific environmental stressors to the increased production of this compound is still an emerging area, the established role of terpenoids in stress adaptation suggests that this compound likely contributes to the resilience of the plants that produce it. mdpi.com
Interdisciplinary Ecological Perspectives
The study of this compound and its functions extends across several scientific disciplines, offering a more holistic understanding of its ecological importance. From a chemical ecology perspective, this compound is a signaling molecule and a defensive agent in plant-herbivore and plant-pathogen interactions.
In the broader context of ecosystem dynamics, the presence of this compound in aquatic and semi-aquatic plants like Acorus calamus highlights the role of these plants in their respective ecosystems. nih.govthreatenedtaxa.org Aquatic macrophytes are essential for primary production, nutrient cycling, and providing habitat and resources for other organisms. threatenedtaxa.org The chemical composition of these plants, including compounds like this compound, contributes to these complex ecological functions.
Metabolomics and Systems Biology Research
Comparative Metabolomic Profiling of Isocalamendiol-Containing Organisms
Comparative metabolomics is a powerful approach to discern the chemical diversity and metabolic pathways across different species that produce this compound. This methodology helps in understanding the unique metabolic fingerprint of each organism and how this compound fits into their specific biochemical context.
Detailed research has been conducted on various organisms known to contain this compound, particularly within the Zingiberaceae family, such as Alpinia zerumbet (shell ginger) and Acorus calamus. These studies often employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify a wide range of metabolites. frontiersin.orgscielo.org.za
For instance, a metabolomic study of several Zingiberaceae species revealed significant differences in their chemical compositions. While some species are rich in compounds like 1,8-cineole, camphor, and β-pinene, others show a distinct profile. mdpi.com The presence and concentration of this compound can vary, influenced by factors such as the plant part, geographical origin, and environmental conditions. frontiersin.orgmdpi.com
A comparative analysis of Alpinia and Zingiber species using 1H-NMR-based metabolomics successfully discriminated between the genera based on their metabolite profiles. ugm.ac.idresearchgate.net Sugars (like fructose, α-glucose, and β-glucose) and malic acid were found in higher concentrations in Alpinia samples, whereas amino acids and shogaol were more abundant in Zingiber officinale. ugm.ac.idresearchgate.net Such studies provide a foundation for understanding the chemotaxonomy and the unique metabolic pathways present in these plants.
Table 1: Comparative Metabolite Profiling in Selected this compound-Containing Plant Families
| Plant Family | Genus/Species | Key Differentiating Metabolites | Analytical Technique(s) | Reference(s) |
| Zingiberaceae | Alpinia zerumbet | 1,8-cineole, terpinen-4-ol, p-cymene | GC-MS | mdpi.commdpi.com |
| Alpinia purpurata | Sugars (fructose, glucose), malic acid | 1H-NMR | ugm.ac.idresearchgate.net | |
| Zingiber officinale | Shogaol, amino acids (alanine, valine) | 1H-NMR | ugm.ac.idresearchgate.net | |
| Acoraceae | Acorus calamus | Acorenone, this compound | GC-MS | ayushdhara.in |
Integrated Omics Approaches (e.g., Metabolomics, Transcriptomics, Proteomics)
Integrating metabolomics with other "omics" disciplines like transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins) provides a more holistic view of the biological systems where this compound is produced. This multi-omics approach allows researchers to connect the genetic blueprint and protein expression to the final metabolic output. nih.govnih.gov
The combination of transcriptomics and metabolomics is particularly powerful for identifying the genes and enzymatic pathways responsible for the biosynthesis of specific metabolites, including this compound. nih.govfrontiersin.org For example, by correlating gene expression data (transcriptome) with metabolite abundance (metabolome), scientists can pinpoint candidate genes involved in the synthesis of terpenoids like this compound.
Modern analytical platforms and bioinformatics tools are essential for handling and interpreting the large datasets generated from multi-omics studies. biorxiv.orgmdpi.com These integrated approaches can reveal how environmental stressors or genetic modifications affect the metabolic pathways leading to this compound production. frontiersin.orgmdpi.com Such studies can elucidate the regulatory networks that control the biosynthesis of primary and secondary metabolites. frontiersin.orgmdpi.com
Table 2: Overview of Integrated Omics Applications in Plant Biology
| Omics Combination | Research Focus | Potential Insights for this compound | Key Technologies |
| Metabolomics + Transcriptomics | Linking gene expression to metabolite production. | Identification of genes and enzymes in the this compound biosynthetic pathway. | LC-MS/MS, GC-MS, RNA-Seq |
| Metabolomics + Proteomics | Connecting protein expression to metabolic function. | Understanding the role of specific proteins in catalyzing steps of this compound synthesis. | Mass Spectrometry (for both) |
| Genomics + Metabolomics | Associating genetic variations with metabolic profiles. | Identifying genetic markers linked to high or low this compound content. | DNA Sequencing, LC-MS/MS |
Systems Pharmacology for Multi-Component Synergistic Effects
Systems pharmacology aims to understand how drugs and chemical compounds, such as this compound, exert their effects on a whole-system level. This approach is particularly relevant for medicinal plants, which contain a complex mixture of bioactive compounds that may act synergistically. frontiersin.org
In the context of traditional medicine, herbs containing this compound are often used in formulations with other plants. ujpronline.com Systems pharmacology can help to unravel the complex interactions between these components and their molecular targets in the body. frontiersin.org For example, a study on the synergistic effects of Acori Tatarinowii Rhizoma (which contains this compound) and Codonopsis Radix for Alzheimer's disease used a systems pharmacology approach to identify multiple active ingredients and their corresponding targets. researchgate.net
Research in this area has shown that active ingredients from medicinal plants can be involved in numerous biological processes, including inflammation, metabolic pathways, and neuroactive ligand-receptor interactions. frontiersin.orgresearchgate.net This highlights the multi-target nature of herbal medicine, which is a key aspect explored through systems pharmacology. frontiersin.org
Future Research Directions and Translational Considerations
Discovery of Novel Biosynthetic Enzymes and Pathways
While Isocalamendiol has been isolated from several plant species, including Acorus calamus and Alpinia menghaiensis, the specific enzymatic machinery and complete biosynthetic pathways responsible for its formation remain largely uncharacterized. envirobiotechjournals.comms-editions.cl Future research will likely focus on identifying and characterizing the key enzymes, such as terpene synthases and cytochrome P450 monooxygenases, that catalyze the intricate cyclization and oxidation steps in its biosynthesis.
Understanding these pathways is crucial. For instance, studies on the biosynthesis of other sesquiterpenes in plants like Aquilaria sinensis have revealed the involvement of both the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (DXP) pathways in producing the precursor molecules. maxapress.com Similar investigations into this compound's biosynthesis could be undertaken. Techniques like transcriptome sequencing and gene expression analysis, which have been used to study the formation of other terpenes, can be powerful tools in this endeavor. maxapress.comebi.ac.uk By identifying the genes that are upregulated during this compound production, researchers can pinpoint the enzymes involved. This knowledge is not only of fundamental scientific interest but also opens the door to metabolic engineering and biotechnological production of this compound and its derivatives.
Advanced Synthetic Methodologies for Complex Analogues
The chemical synthesis of this compound has been achieved, with notable methods including stereocontrolled synthesis via photocycloaddition. researchgate.netacs.orgacs.org This process involves the photocycloaddition of methyl cyclobutenecarboxylate to (-)-piperitone, followed by a series of chemical transformations to yield (+)-isocalamendiol. acs.org
Future synthetic efforts will likely concentrate on developing more efficient and versatile synthetic routes. A key area of development will be the creation of methodologies that allow for the late-stage diversification of the this compound scaffold. nih.gov This would enable the rapid synthesis of a wide array of analogues with modified functional groups and stereochemistry. Such approaches, often termed "diversity-oriented synthesis," are invaluable for exploring the structure-activity relationships (SAR) of the molecule. nih.gov By systematically altering the structure of this compound, chemists can probe which parts of the molecule are essential for its biological activity and potentially develop new compounds with enhanced or novel properties. nih.gov The development of novel catalysts and green chemistry approaches could also make the synthesis more sustainable and cost-effective. ijrpr.com
In-depth Pharmacological Target Identification and Validation
Preliminary studies have suggested that extracts containing this compound may possess various pharmacological activities. researchgate.netredalyc.org However, the specific molecular targets of this compound are largely unknown. A critical future research direction is the comprehensive identification and validation of its biological targets. pharmaron.comwjbphs.comnih.gov
Modern approaches to target identification include a range of techniques from genetic and pharmacological validation to advanced in vitro models. wjbphs.com Techniques such as chemical proteomics, where a modified version of this compound is used as a "bait" to pull down its binding partners from cell extracts, could be employed. nuvisan.com Furthermore, high-throughput screening of this compound against panels of known biological targets can help to quickly identify potential interactions. Once a potential target is identified, its relevance to disease pathways must be validated using techniques like CRISPR/Cas9 gene editing or RNA interference to see if modulating the target's expression mimics the effects of this compound. nuvisan.comnih.gov For instance, network pharmacology and molecular docking studies have been used to predict the targets of related compounds like dehydroxy-isocalamendiol in the context of gastric cancer, suggesting potential interactions with proteins like NFKB1 and HIF1A. nih.gov Similar in silico approaches could guide the experimental validation of this compound's targets.
Biotechnological Production and Sustainable Sourcing Strategies
The natural abundance of this compound in plants can be variable, making reliance on natural sources for large-scale production challenging and potentially unsustainable. uniroma1.it Therefore, developing biotechnological production platforms is a key future consideration. This involves transferring the identified biosynthetic genes for this compound into a microbial host, such as yeast or bacteria, and optimizing its production through metabolic engineering. This approach has been successfully used for other high-value natural products and offers a more controlled and sustainable supply.
In parallel, strategies for sustainable sourcing from natural plant materials should be explored. ncc.ieresearchgate.netresearchgate.net This could involve developing improved cultivation and harvesting practices for plants like Acorus calamus to maximize yields while minimizing environmental impact. phcogrev.com Establishing transparent and ethical supply chains is also crucial to ensure the long-term viability of sourcing from natural habitats. ncc.ieresearchgate.net
Emerging Analytical Techniques in this compound Research
Advancements in analytical chemistry will play a pivotal role in all aspects of this compound research. rroij.com Techniques such as gas chromatography-mass spectrometry (GC-MS) are already used to identify and quantify this compound in plant extracts. uniroma1.itdergipark.org.tr
Future research will likely see the application of more advanced and sensitive analytical methods. chromatographyonline.comresearchgate.net High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be essential for the structural elucidation of novel analogues and for studying the metabolism of this compound. americanpharmaceuticalreview.comwur.nl The development of miniaturized analytical systems, such as those based on microfluidics, could enable rapid and high-throughput analysis of samples. rroij.com Furthermore, advanced imaging techniques, like MALDI imaging mass spectrometry, could be used to visualize the distribution of this compound within plant tissues or even within cells, providing valuable insights into its localization and biological function. chromatographyonline.com
Q & A
Basic Research Questions
Q. What experimental methods are recommended for isolating isocalamendiol from plant sources, and how can purity be validated?
- Methodology : Use chromatographic techniques (e.g., column chromatography, HPLC) for isolation, guided by bioactivity assays or TLC monitoring. Validate purity via spectral data (e.g., H NMR, C NMR, IR, MS) and comparison with literature values. For new isolates, X-ray crystallography may confirm stereochemistry .
- Key Considerations : Ensure solvent systems are optimized to separate this compound from structurally similar sesquiterpenes (e.g., calamendiol, isoshyobunone). Report retention times and solvent ratios for reproducibility .
Q. How can researchers design experiments to assess this compound’s antioxidant activity in vitro?
- Methodology : Employ assays like DPPH radical scavenging, FRAP, or ABTS, with β-asarone or α-tocopherol as positive controls. Use dose-response curves (e.g., 1–100 µM) to calculate IC values. Validate results with triplicate measurements and statistical tests (e.g., ANOVA) .
- Data Interpretation : Compare activity to structurally related compounds (e.g., calacorene) to infer structure-activity relationships. Address solvent interference (e.g., DMSO) by including vehicle controls .
Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure?
- Core Techniques :
- NMR : H and C NMR to assign proton/carbon environments and coupling constants.
- MS : High-resolution MS (HRMS) to confirm molecular formula (CHO).
- X-ray Crystallography : For absolute stereochemical determination if crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies (e.g., antioxidant vs. neuroprotective effects)?
- Methodology : Conduct systematic reviews to identify confounding variables (e.g., plant source variations, extraction protocols). Design comparative studies using standardized this compound samples. Apply meta-analysis to quantify effect sizes .
- Case Example : Differences in antioxidant assays (e.g., cell-free vs. cell-based systems) may explain discrepancies. Validate findings using orthogonal assays (e.g., ROS detection in neuronal cells) .
Q. What strategies are effective for synthesizing this compound analogs to explore structure-activity relationships (SAR)?
- Synthetic Routes :
- Semisynthesis : Modify natural this compound via acetylation, oxidation, or ring-opening reactions.
- Total Synthesis : Use terpene cyclization strategies (e.g., biomimetic approaches) to construct the cadinane skeleton .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and blood-brain barrier penetration?
- Experimental Design :
- Animal Models : Use rodents for bioavailability studies (oral/IP administration).
- Analytical Methods : LC-MS/MS to quantify plasma/brain tissue concentrations.
- Parameters : Calculate AUC, C, t, and brain-to-plasma ratio .
Q. What computational tools can predict this compound’s molecular targets and mechanistic pathways?
- Approaches :
- Molecular Docking : Screen against targets (e.g., acetylcholinesterase, NMDA receptors) using AutoDock Vina.
- Network Pharmacology : Construct protein-protein interaction networks via STRING or KEGG .
Methodological Guidelines
- Reproducibility : Document experimental conditions rigorously (e.g., solvent purity, instrument calibration) per IUPAC standards .
- Data Reporting : Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for NMR data formatting) .
- Ethical Compliance : For in vivo studies, obtain ethics approvals and adhere to ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
